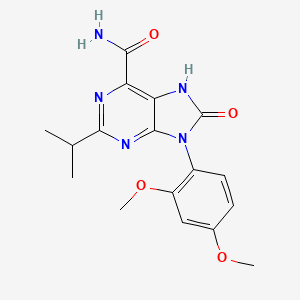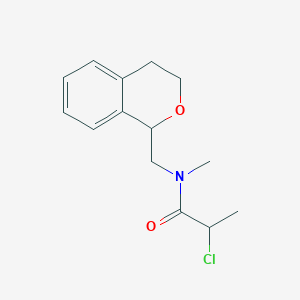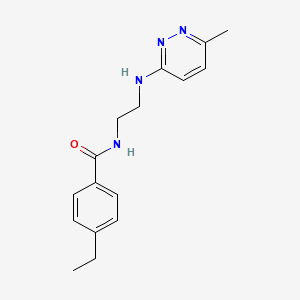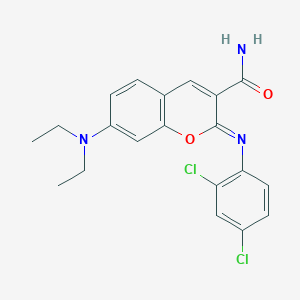![molecular formula C16H18N6O B2617750 6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine CAS No. 537667-13-3](/img/structure/B2617750.png)
6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine” is a piperazine derivative . Piperazine derivatives have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized . The IC50, Ki, and inhibition types of N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives were determined .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the compound with the best AChE activity was found to be compound 6b (Ki = 3.73 ± 0.9 nM) with the p-methylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been estimated using 1H NMR, 13C NMR, LC-MS spectrometry, and IR spectroscopy .Wissenschaftliche Forschungsanwendungen
Anticoronaviral Activity
The outbreak of coronaviruses, including the SARS-CoV-2 pandemic, has underscored the need for effective antiviral drugs. Early in the COVID-19 pandemic, compounds like chloroquine and hydroxychloroquine were used. However, due to issues such as decreased antimalarial efficacy, high toxicity, and side effects, researchers have sought novel analogues. Compound 3, synthesized from 6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine, has been evaluated for its in vitro antiviral activity against human coronavirus strain OC-43 . Further investigations into its mechanism of action and potential clinical use are warranted.
Antibacterial Activity
Piperazine derivatives have shown promise as antimicrobial agents. The docking simulation of eight piperazine chrome-2-one derivatives against an oxidoreductase enzyme (PDB ID 1XDQ) revealed strong interactions between the ligands and lipophilic residues of the binding site. This suggests potential antibacterial activity for compounds containing the piperazine moiety .
Cytotoxicity and Antiproliferative Effects
The title compound has been studied for its cytotoxicity. In a 96-well plate assay, it was tested against cells at various concentrations. Investigating its impact on cell viability and proliferation could provide insights into its potential as an antitumor agent .
Novel Quinoline Derivatives
The synthesis of 6,7-dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium iodide represents a novel modification of the quinoline scaffold. By introducing the piperazine group, researchers aim to enhance pharmacokinetic properties while minimizing toxicity. Further studies may explore its structure-activity relationships and therapeutic applications .
Wirkmechanismus
Target of Action
The primary target of the compound 6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
It is known that the compound shows alpha1-adrenergic affinity in the range from 22 nm to 250 nm . This suggests that the compound may bind to these receptors and modulate their activity.
Biochemical Pathways
These receptors play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
In silico docking and molecular dynamics simulations, binding data together with adme calculations identified the promising lead compounds . This suggests that the compound may have acceptable pharmacokinetic properties.
Result of Action
It has been suggested that the compound may induce apoptosis in certain cancer cells . This suggests that the compound may have potential anticancer activity.
Safety and Hazards
Zukünftige Richtungen
Future directions could involve the development of novel synthetic routes to modify the structures of similar compounds into less toxic analogues bearing better pharmacokinetic properties . This could lead to the creation of new highly effective antiviral drugs for the treatment and prevention of coronavirus infections .
Eigenschaften
IUPAC Name |
6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-23-13-4-2-12(3-5-13)21-6-8-22(9-7-21)16-14-15(18-10-17-14)19-11-20-16/h2-5,10-11H,6-9H2,1H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAARADRKONXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2617673.png)
![{1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid](/img/structure/B2617674.png)


![N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2617681.png)

![2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B2617685.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2617686.png)
![5-[2-(4-Prop-2-ynylpiperazin-1-yl)sulfonylphenyl]-1,2-oxazole](/img/structure/B2617687.png)
![5-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2617689.png)